molecular formula C5H7N3O2 B8390968 2-(1H-imidazol-2-ylamino)acetic acid

2-(1H-imidazol-2-ylamino)acetic acid

Cat. No. B8390968
M. Wt: 141.13 g/mol
InChI Key: VIXMOEKUHKZJMV-UHFFFAOYSA-N
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Patent
US08026272B2

Procedure details

Different N-substituted amino acid derivatives can be used to synthesize other compounds of Formula III wherein Y′ is NHR3 and R3 is not hydrogen. For example, 2-chloro-1H-imidazole or 4-bromo-1H-imidazole can be treated with glycine in water (for example, according to the procedure set forth in European Journal of Medicinal Chemistry (1989), 24(6), 623-5) to form 2-(1H-imidazol-2-ylamino)acetic acid or 2-(1H-imidazol-4-ylamino)acetic acid, respectively, which can then be used to synthesize (2S,4R)-1-(2-(1H-imidazol-2-ylamino)acetyl)-4-benzamidopyrrolidine-2-carboxylic acid or (2S,4R)-1-(2-(1H-imidazol-4-ylamino)acetyl)-4-benzamidopyrrolidine-2-carboxylic acid in a manner similar to Scheme 1. Compounds such as (2S,4R)-4-benzamido-1-(2-(pyridin-2-ylamino)acetyl)pyrrolidine-2-carboxylic acid, (2S,4R)-4-benzamido-1-(2-(pyrimidin-4-ylamino)acetyl)pyrrolidine-2-carboxylic acid, and (2S,4R)-4-benzamido-1-(2-(pyrimidin-2-ylamino)acetyl)pyrrolidine-2-carboxylic acid can be similarly synthesized from 2-(pyridin-2-ylamino)acetic acid, 2-(pyrimidin-4-ylamino)acetic acid, and 2-(pyrimidin-2-ylamino)acetic acid, respectively.
[Compound]
Name
N-substituted amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H][H].Cl[C:4]1[NH:5][CH:6]=[CH:7][N:8]=1.Br[C:10]1[N:11]=[CH:12][NH:13][CH:14]=1.[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>O>[NH:8]1[CH:7]=[CH:6][N:5]=[C:4]1[NH:15][CH2:16][C:17]([OH:19])=[O:18].[NH:13]1[CH:14]=[C:10]([NH:15][CH2:16][C:17]([OH:19])=[O:18])[N:11]=[CH:12]1

Inputs

Step One
Name
N-substituted amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC=CN1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N=CNC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)NCC(=O)O
Name
Type
product
Smiles
N1C=NC(=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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